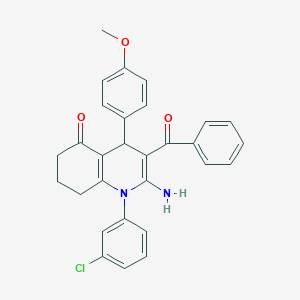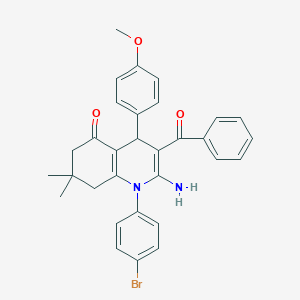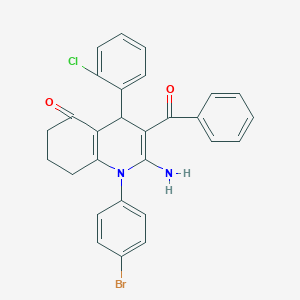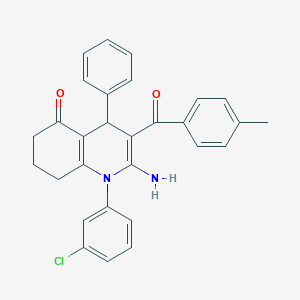![molecular formula C18H24N2O2 B304416 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B304416.png)
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione, also known as DMPPD, is a chemical compound that has been widely studied for its potential applications in scientific research. DMPPD is a cyclic imide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research areas.
Mechanism of Action
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione has been shown to bind to the sigma-1 receptor with high affinity, leading to a range of downstream effects. The sigma-1 receptor is believed to play a role in modulating the activity of ion channels, neurotransmitter release, and intracellular signaling pathways. By binding to the sigma-1 receptor, 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione has been shown to have a range of biochemical and physiological effects, including modulation of ion channels, neurotransmitter release, and intracellular signaling pathways. In addition, 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione has been shown to have anti-inflammatory and neuroprotective effects in various animal models.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione as a research tool is its high affinity for the sigma-1 receptor, which allows for precise modulation of this target. In addition, 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for use in vivo. However, one of the limitations of 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione is its relatively complex synthesis, which can make it difficult to produce in large quantities.
Future Directions
There are several potential future directions for research on 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione. One area of interest is the potential use of 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and neuropathic pain. In addition, further studies are needed to elucidate the precise mechanisms by which 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione modulates the sigma-1 receptor and to identify other potential targets for this compound. Finally, the development of more efficient synthesis methods for 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione could enable larger-scale production and facilitate further research on this promising compound.
Synthesis Methods
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylcyclohexylamine with phthalic anhydride in the presence of a catalyst. The resulting intermediate is then reacted with phenylhydrazine to form 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione.
Scientific Research Applications
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and toxicology. One of the primary uses of 3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione is as a tool to study the role of the sigma-1 receptor in various biological processes. The sigma-1 receptor is a protein that is involved in a range of physiological processes, including pain perception, memory, and mood regulation.
properties
Product Name |
3-[(2,3-Dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione |
|---|---|
Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-[(2,3-dimethylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H24N2O2/c1-12-7-6-10-15(13(12)2)19-16-11-17(21)20(18(16)22)14-8-4-3-5-9-14/h3-5,8-9,12-13,15-16,19H,6-7,10-11H2,1-2H3 |
InChI Key |
JUOJRKSGBSGLNG-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1C)NC2CC(=O)N(C2=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1CCCC(C1C)NC2CC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















